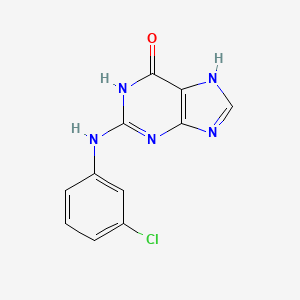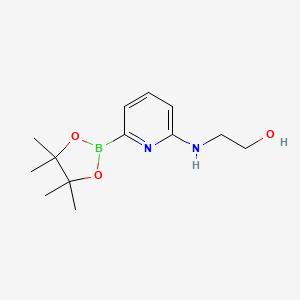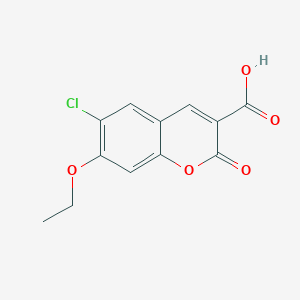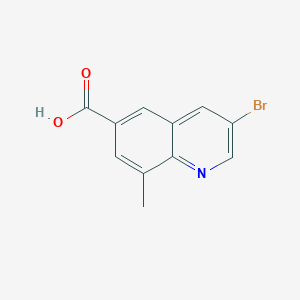![molecular formula C17H10O3 B11855538 2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde CAS No. 61499-31-8](/img/structure/B11855538.png)
2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is an organic compound that features a unique structure combining an indene moiety with a benzaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde typically involves the condensation of 2-formylbenzoic acid with ninhydrin under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products:
Oxidation: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzoic acid.
Reduction: 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is investigated for use in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 2-((1,3-dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, altering their activity. The compound’s structure allows it to participate in various chemical reactions, facilitating its role as an intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)quinoline
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-6,8-quinolinedisulfonic acid
Uniqueness: 2-((1,3-Dioxo-1H-inden-2(3H)-ylidene)methyl)benzaldehyde is unique due to its combination of an indene moiety with a benzaldehyde group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
61499-31-8 |
|---|---|
Fórmula molecular |
C17H10O3 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-[(1,3-dioxoinden-2-ylidene)methyl]benzaldehyde |
InChI |
InChI=1S/C17H10O3/c18-10-12-6-2-1-5-11(12)9-15-16(19)13-7-3-4-8-14(13)17(15)20/h1-10H |
Clave InChI |
CHLFEQBXHPCYIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)





![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)


